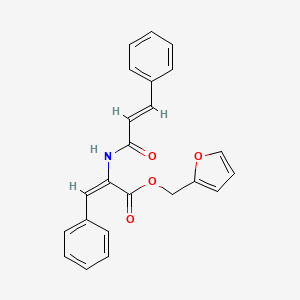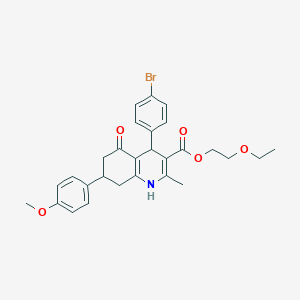![molecular formula C18H26O5 B4893393 diethyl [3-(2,4-dimethylphenoxy)propyl]malonate](/img/structure/B4893393.png)
diethyl [3-(2,4-dimethylphenoxy)propyl]malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [3-(2,4-dimethylphenoxy)propyl]malonate, also known as DPM, is a chemical compound that has been used extensively in scientific research. It is a malonic ester that contains a propyl chain with a phenoxy group and two ethyl groups. DPM has been used in a variety of applications, including as a reagent in organic synthesis and as a starting material for the preparation of biologically active compounds.
Aplicaciones Científicas De Investigación
Diethyl [3-(2,4-dimethylphenoxy)propyl]malonate has been used in a variety of scientific research applications, including as a starting material for the preparation of biologically active compounds. It has been used as a key intermediate in the synthesis of antitumor agents, such as 3-(2,4-dimethylphenoxy)propylamine. diethyl [3-(2,4-dimethylphenoxy)propyl]malonate has also been used in the preparation of insecticides and herbicides, as well as in the synthesis of various dyes and pigments.
Mecanismo De Acción
The mechanism of action of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate is not well understood. However, it is believed to act as a prodrug, meaning that it is metabolized in the body to produce an active compound. The active compound is thought to inhibit the activity of certain enzymes, leading to a decrease in the production of certain metabolites. This, in turn, can lead to a decrease in the growth and proliferation of certain cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate have not been extensively studied. However, it has been shown to have some cytotoxic effects on certain cancer cell lines. diethyl [3-(2,4-dimethylphenoxy)propyl]malonate has also been shown to have some antimicrobial activity against certain strains of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using diethyl [3-(2,4-dimethylphenoxy)propyl]malonate in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective starting material for the preparation of biologically active compounds. However, one limitation of using diethyl [3-(2,4-dimethylphenoxy)propyl]malonate is its potential toxicity. It is important to handle diethyl [3-(2,4-dimethylphenoxy)propyl]malonate with care and to take appropriate safety precautions when working with this compound.
Direcciones Futuras
There are several future directions for research on diethyl [3-(2,4-dimethylphenoxy)propyl]malonate. One area of interest is the development of new biologically active compounds based on diethyl [3-(2,4-dimethylphenoxy)propyl]malonate. Another area of interest is the investigation of the mechanism of action of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate and its active metabolites. Finally, there is a need for further studies on the toxicity of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate and its potential impact on human health and the environment.
Conclusion:
In conclusion, diethyl [3-(2,4-dimethylphenoxy)propyl]malonate is a malonic ester that has been used extensively in scientific research. It is a cost-effective starting material for the preparation of biologically active compounds and has shown some cytotoxic and antimicrobial activity. However, its potential toxicity must be taken into consideration when working with this compound. Future research on diethyl [3-(2,4-dimethylphenoxy)propyl]malonate should focus on the development of new biologically active compounds, the investigation of its mechanism of action, and further studies on its toxicity.
Métodos De Síntesis
The synthesis of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate involves the reaction of diethyl malonate with 2,4-dimethylphenol in the presence of a base such as sodium hydride. The reaction proceeds via an S N 2 mechanism, resulting in the formation of diethyl [3-(2,4-dimethylphenoxy)propyl]malonate as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be easily verified using NMR spectroscopy.
Propiedades
IUPAC Name |
diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-5-21-17(19)15(18(20)22-6-2)8-7-11-23-16-10-9-13(3)12-14(16)4/h9-10,12,15H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPRDAOKLVEJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCOC1=C(C=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[3-(2,4-dimethylphenoxy)propyl]propanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-chloro-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]benzene](/img/structure/B4893323.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-1-benzofuran-2-carboxamide](/img/structure/B4893324.png)
![1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol](/img/structure/B4893347.png)

![(3aS*,5S*,9aS*)-5-(4-hydroxy-2-quinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4893356.png)
![2,2,2-trichloroethyl 3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B4893367.png)
![ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4893380.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4893385.png)
![2-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4893392.png)
![4-[1-(hydroxymethyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl]benzoic acid](/img/structure/B4893398.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)
![5-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-2-methoxyphenol](/img/structure/B4893409.png)
![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)
